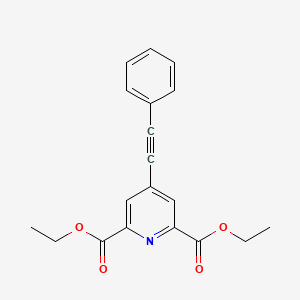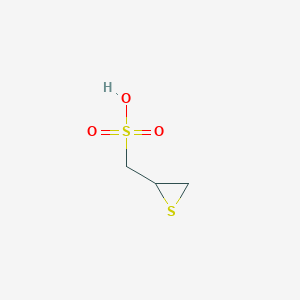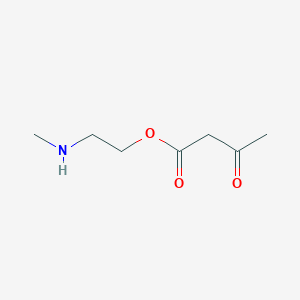![molecular formula C11H12N2O B14314599 N-[Cyano(phenyl)methyl]-N-methylacetamide CAS No. 110989-32-7](/img/structure/B14314599.png)
N-[Cyano(phenyl)methyl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[Cyano(phenyl)methyl]-N-methylacetamide is an organic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group (–CN) attached to a phenyl ring, which is further connected to a methylacetamide moiety. Cyanoacetamides are known for their versatility in synthetic chemistry and their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano(phenyl)methyl]-N-methylacetamide can be achieved through various methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of cyanoacetamides typically involves solvent-free reactions due to their efficiency and cost-effectiveness. The fusion of aryl amines with ethyl cyanoacetate is one of the widely used methods in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[Cyano(phenyl)methyl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to primary amines.
Substitution: The active hydrogen on the cyanoacetamide can participate in condensation and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) for oxidation.
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) for reduction.
Condensation agents: Such as ammonium acetate for substitution reactions.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, primary amines, and substituted cyanoacetamides .
Scientific Research Applications
N-[Cyano(phenyl)methyl]-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds.
Medicine: Cyanoacetamides are explored for their potential therapeutic properties.
Industry: The compound is used in the production of dyes, agrochemicals, and electronic materials.
Mechanism of Action
The mechanism of action of N-[Cyano(phenyl)methyl]-N-methylacetamide involves its interaction with molecular targets through its cyano and amide functional groups. These interactions can lead to various biochemical pathways, including enzyme inhibition and receptor binding . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[Cyano(phenyl)methyl]-N-methylacetamide include:
- N-[Cyano(phenyl)methyl]benzamide
- N-[Cyano(2-methoxyphenyl)methyl]-N-phenylbenzamide
- N-[Cyano(phenyl)methyl]-N-hexylbenzamide
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activities. Its versatility in synthetic applications and potential therapeutic properties make it a valuable compound in various fields of research .
Properties
CAS No. |
110989-32-7 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-[cyano(phenyl)methyl]-N-methylacetamide |
InChI |
InChI=1S/C11H12N2O/c1-9(14)13(2)11(8-12)10-6-4-3-5-7-10/h3-7,11H,1-2H3 |
InChI Key |
QTUDMOOAHNUYBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C(C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one](/img/structure/B14314534.png)
![1-{2-[Methyl(phenyl)amino]-4-phenyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B14314539.png)





![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14314566.png)
![2-[(Prop-2-yn-1-yl)oxy]decane](/img/structure/B14314573.png)


![2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile](/img/structure/B14314584.png)
![2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride](/img/structure/B14314587.png)
